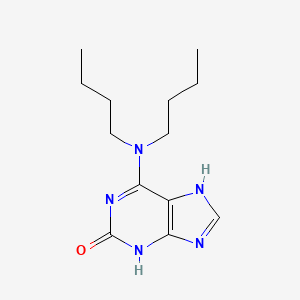
6-(dibutylamino)-9H-purin-2-ol
Vue d'ensemble
Description
6-(dibutylamino)-9H-purin-2-ol, also known as DBA, is a purine derivative that has been extensively studied for its potential use in scientific research. DBA is a potent and selective inhibitor of adenosine deaminase, an enzyme that plays a crucial role in the metabolism of adenosine, a nucleoside that is involved in a variety of physiological processes. In
Mécanisme D'action
The mechanism of action of 6-(dibutylamino)-9H-purin-2-ol involves the inhibition of adenosine deaminase, an enzyme that catalyzes the conversion of adenosine to inosine. By inhibiting this enzyme, 6-(dibutylamino)-9H-purin-2-ol increases the levels of adenosine and its metabolites, leading to a variety of physiological effects. 6-(dibutylamino)-9H-purin-2-ol has also been shown to have some activity at adenosine receptors, although the exact mechanism of this activity is not well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(dibutylamino)-9H-purin-2-ol are diverse and complex. 6-(dibutylamino)-9H-purin-2-ol has been shown to modulate the activity of a variety of enzymes and signaling pathways, including the regulation of inflammation, immune response, and the cardiovascular system. 6-(dibutylamino)-9H-purin-2-ol has also been shown to have some activity at adenosine receptors, which are involved in a variety of physiological processes, including the regulation of sleep, pain, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(dibutylamino)-9H-purin-2-ol is its selectivity for adenosine deaminase, which allows for the specific modulation of adenosine metabolism and signaling pathways. 6-(dibutylamino)-9H-purin-2-ol is also relatively easy to synthesize and has a long shelf life, making it a convenient tool for scientific research. However, 6-(dibutylamino)-9H-purin-2-ol does have some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for the study of 6-(dibutylamino)-9H-purin-2-ol. One area of interest is the role of 6-(dibutylamino)-9H-purin-2-ol in the regulation of inflammation and immune response, which could have implications for the treatment of autoimmune diseases and other inflammatory conditions. Another area of interest is the potential use of 6-(dibutylamino)-9H-purin-2-ol in the treatment of cardiovascular disease, where it could be used to modulate the activity of adenosine receptors and signaling pathways. Additionally, further research is needed to understand the exact mechanism of action of 6-(dibutylamino)-9H-purin-2-ol at adenosine receptors and to explore its potential as a therapeutic agent in a variety of other physiological processes.
Applications De Recherche Scientifique
6-(dibutylamino)-9H-purin-2-ol has been extensively studied for its potential use in scientific research. One of the main applications of 6-(dibutylamino)-9H-purin-2-ol is in the study of adenosine metabolism and signaling pathways. 6-(dibutylamino)-9H-purin-2-ol has been shown to inhibit the activity of adenosine deaminase in vitro and in vivo, leading to an increase in the levels of adenosine and its metabolites. This increase in adenosine levels has been shown to have a variety of effects on physiological processes, including the regulation of inflammation, immune response, and the cardiovascular system.
Propriétés
IUPAC Name |
6-(dibutylamino)-3,7-dihydropurin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-3-5-7-18(8-6-4-2)12-10-11(15-9-14-10)16-13(19)17-12/h9H,3-8H2,1-2H3,(H2,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZQTYYESVLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=O)NC2=C1NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(3-methyl-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B3845545.png)
![N,N'-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845557.png)
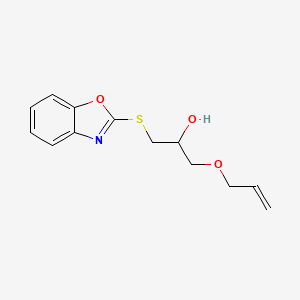
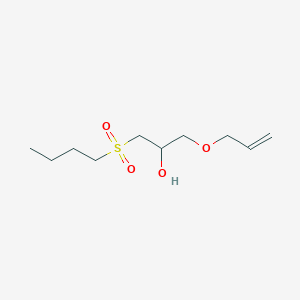

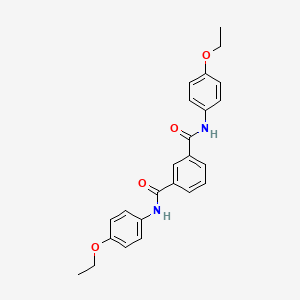
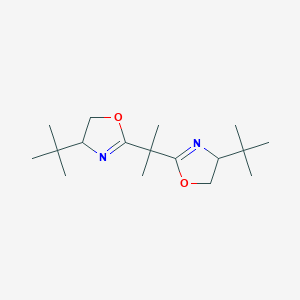
![ethyl (2-{[(2-pyridinylthio)acetyl]amino}-1,3-oxazol-4-yl)acetate](/img/structure/B3845600.png)
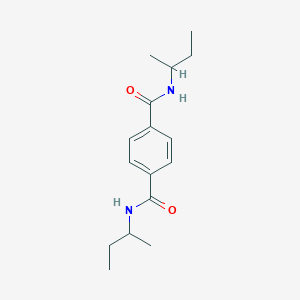
![1-[(4-chlorobenzyl)sulfonyl]-3-isopropoxy-2-propanol](/img/structure/B3845619.png)
![4-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B3845623.png)

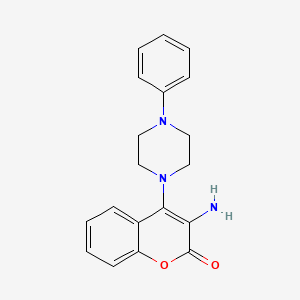
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3845643.png)